1-Allyl-4-fluoro-2-trifluoromethylbenzene
Description
Significance of Fluorinated Aromatics and Allylic Moieties in Chemical Synthesis
The presence of fluorine-containing substituents on an aromatic ring dramatically alters a molecule's physical, chemical, and biological properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone in medicinal chemistry. mdpi.com Its strong electron-withdrawing nature and high lipophilicity can enhance a drug candidate's metabolic stability, binding affinity to biological targets, and cell membrane permeability. mdpi.commdpi.com The strategic placement of a fluorine atom directly on the aromatic ring further modulates the electronic environment and can block metabolic pathways, thereby increasing the half-life of a bioactive compound. mdpi.com
The allyl group (–CH2–CH=CH2) is a versatile functional handle in organic synthesis. Its double bond can participate in a wide array of chemical transformations, including additions, oxidations, and metathesis reactions. Furthermore, the allylic position is activated for substitution reactions, making it a valuable point for introducing further molecular complexity. nih.gov The ability to form new carbon-carbon and carbon-heteroatom bonds via the allyl group is a fundamental strategy in the construction of intricate molecular frameworks, including those found in natural products and pharmaceuticals.
Strategic Importance of 1-Allyl-4-fluoro-2-trifluoromethylbenzene as a Chemical Precursor and Synthetic Intermediate
The combination of a fluorinated aromatic core with a reactive allyl group makes this compound a strategically important building block. While specific, large-scale applications are still emerging for this particular molecule, its potential as a precursor is evident from the reactivity of its constituent parts.
The allyl group can be readily transformed into other functional groups. For instance, it can be oxidized to form an epoxide, a diol, or a carboxylic acid, or it can undergo hydroboration-oxidation to yield an alcohol. These transformations allow for the introduction of new functionalities that can be used to build more complex molecules. The presence of the trifluoromethyl group and the fluorine atom on the aromatic ring can influence the reactivity of the allyl group and the subsequent stability of the resulting products.
A closely related compound, 1-Allyl-4-(trifluoromethyl)benzene, has been used as a reactant in stereoselective preparations of alkenyl nitriles and in regioselective intermolecular allylic C-H alkylation. sigmaaldrich.com This suggests that this compound could similarly serve as a substrate in advanced, metal-catalyzed cross-coupling reactions to create novel chemical entities. The fluorinated aromatic portion of the molecule provides a stable scaffold with desirable electronic properties that can be incorporated into larger, more complex structures with potential applications in materials science and medicinal chemistry.
Overview of Research Scope and Objectives for this compound Studies
Research into compounds like this compound is driven by the broader goals of developing new synthetic methodologies and discovering novel molecules with useful properties. The objectives for studying this compound can be multifaceted.
One primary research objective is to explore its reactivity in a variety of chemical transformations. This includes investigating how the interplay between the electron-withdrawing fluorine and trifluoromethyl groups influences the outcomes of reactions involving the allyl moiety. Understanding this interplay is crucial for designing selective and efficient synthetic routes to new compounds.
Another key objective is the synthesis of novel derivatives for biological screening. Given the prevalence of trifluoromethylated aromatic compounds in pharmaceuticals, a significant area of research is the use of this compound as a starting material for the creation of new drug candidates. mdpi.comnih.gov The goal is to leverage the unique properties conferred by the fluorine atoms to develop more effective and stable therapeutic agents.
Furthermore, this compound can serve as a model system for studying the fundamental aspects of organofluorine chemistry. Research in this area aims to develop a deeper understanding of the effects of fluorine on reaction mechanisms and molecular interactions, which can guide the future design of advanced materials and catalysts. The synthesis and study of compounds bearing both a trifluoromethyl and a fluoro substituent are of particular interest for creating novel molecular structures with potentially unique applications. nih.gov
Chemical Compound Data
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1417517-42-0 |
| Molecular Formula | C₁₀H₈F₄ |
| Molecular Weight | 204.16 g/mol |
Properties
IUPAC Name |
4-fluoro-1-prop-2-enyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4/c1-2-3-7-4-5-8(11)6-9(7)10(12,13)14/h2,4-6H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJWDUHDGYQTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 1 Allyl 4 Fluoro 2 Trifluoromethylbenzene
Retrosynthetic Analysis of 1-Allyl-4-fluoro-2-trifluoromethylbenzene
A retrosynthetic analysis of this compound reveals several potential disconnection points, offering multiple strategic approaches to its synthesis. The primary disconnections involve the carbon-carbon bond of the allyl group and the carbon-fluorine and carbon-trifluoromethyl bonds on the aromatic ring.
One common strategy involves the late-stage introduction of the allyl group. This approach disconnects the molecule at the allyl-aryl C(sp²) bond, leading to an allylating agent and a 1-halo-4-fluoro-2-trifluoromethylbenzene derivative. The halogen at position 1 serves as a handle for a cross-coupling reaction.
Alternatively, the synthesis can be planned with the fluorine or trifluoromethyl group being introduced at a later stage. Disconnection of the C-F bond suggests a fluorination reaction on a 1-allyl-2-trifluoromethylbenzene precursor. Similarly, disconnection of the C-CF₃ bond points towards a trifluoromethylation reaction on a 1-allyl-4-fluorobenzene (B154274) intermediate. The choice of strategy often depends on the commercial availability of starting materials and the desired regiochemical control.
A plausible retrosynthetic pathway is outlined below:
Disconnection 1 (Allylation): this compound can be synthesized from a 1-halo-4-fluoro-2-trifluoromethylbenzene (where halo = I, Br) and an allylating reagent, such as allylboronic acid or allyltributyltin, via a transition-metal-catalyzed cross-coupling reaction.
Disconnection 2 (Fluorination): The target molecule could be accessed from a 1-allyl-2-trifluoromethyl-4-aminobenzene precursor via a Sandmeyer-type reaction (Balz-Schiemann reaction) or from a corresponding arylboronic acid via electrophilic fluorination.
Disconnection 3 (Trifluoromethylation): Starting from 1-allyl-4-fluoroiodobenzene, a copper-mediated trifluoromethylation reaction could be employed to introduce the CF₃ group.
Advanced Synthetic Routes to the this compound Scaffold
The construction of the this compound scaffold can be achieved through various advanced synthetic methods. These routes often rely on transition-metal-catalyzed reactions to ensure high efficiency and selectivity.
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and several methods can be employed to introduce the allyl group onto the fluorinated and trifluoromethylated benzene (B151609) ring.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. tcichemicals.comFor the synthesis of this compound, this would typically involve the reaction of 1-bromo-4-fluoro-2-trifluoromethylbenzene with allylboronic acid or its pinacol (B44631) ester. The use of heterogeneous catalysts, such as palladium nanoparticles supported on graphene, has also been explored for the Suzuki-Miyaura coupling of fluorinated aryl bromides. mdpi.com* Heck Reaction: The Heck reaction provides a method for the arylation of alkenes. mdpi.comIn this context, 1-bromo-4-fluoro-2-trifluoromethylbenzene could be coupled with prop-2-en-1-ol in the presence of a palladium catalyst to form the desired product. Recent developments have shown that palladium-catalyzed Heck-type reactions can be performed with secondary trifluoromethylated alkyl bromides. beilstein-journals.orgbeilstein-journals.org* Stille Coupling: This reaction utilizes an organotin compound as the coupling partner. The allylation could be achieved by reacting 1-bromo-4-fluoro-2-trifluoromethylbenzene with allyltributylstannane (B1265786) in the presence of a palladium catalyst.
Ullmann Reaction: The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has been adapted for cross-coupling reactions. organic-chemistry.orgWhile less common for allylation, it remains a potential route.
| Cross-Coupling Reaction | Allyl Source | Aryl Substrate | Catalyst System (Typical) |
| Suzuki-Miyaura | Allylboronic acid/ester | 1-Bromo-4-fluoro-2-trifluoromethylbenzene | Pd(PPh₃)₄ / Base |
| Heck | Prop-2-en-1-ol | 1-Bromo-4-fluoro-2-trifluoromethylbenzene | Pd(OAc)₂ / Ligand / Base |
| Stille | Allyltributylstannane | 1-Bromo-4-fluoro-2-trifluoromethylbenzene | Pd(PPh₃)₄ |
The introduction of a fluorine atom onto an aromatic ring can be achieved through either nucleophilic or electrophilic fluorination methods. mdpi.com
Nucleophilic Aromatic Substitution (SNA_r): This approach is generally applicable to activated aromatic systems. For the synthesis of the target molecule, a precursor such as 1-allyl-4-nitro-2-trifluoromethylbenzene could undergo nucleophilic substitution with a fluoride (B91410) source like potassium fluoride, often in the presence of a phase-transfer catalyst.
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. The synthesis would start with 4-amino-1-allyl-2-trifluoromethylbenzene, which is diazotized and then treated with tetrafluoroboric acid to form the diazonium salt, which upon heating yields the desired fluorinated product.
Electrophilic Fluorination: In recent years, a variety of electrophilic fluorinating reagents have been developed, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI). mdpi.comThese reagents can be used to fluorinate electron-rich aromatic rings or organometallic intermediates like arylboronic acids or arylstannanes.
| Fluorination Method | Precursor | Reagent(s) | Key Features |
| Nucleophilic Substitution | 1-Allyl-4-nitro-2-trifluoromethylbenzene | KF / Phase-transfer catalyst | Requires an activated aromatic ring. |
| Balz-Schiemann Reaction | 4-Amino-1-allyl-2-trifluoromethylbenzene | 1. NaNO₂, HBF₄; 2. Heat | Classic method for introducing fluorine. |
| Electrophilic Fluorination | 1-Allyl-2-trifluoromethylphenylboronic acid | Selectfluor® or NFSI | Milder conditions, suitable for various substrates. |
The introduction of the trifluoromethyl (CF₃) group is a crucial step in the synthesis of many pharmaceuticals and agrochemicals due to its unique electronic properties. mdpi.com
Copper-Mediated Trifluoromethylation (Ullmann-type Reaction): This method often employs a trifluoromethyl source such as trifluoromethyl iodide (CF₃I) or sodium trifluoroacetate (B77799) in the presence of a copper catalyst. Starting from 1-allyl-4-fluoro-2-iodobenzene, a copper-mediated reaction with a suitable CF₃ source can yield the target molecule.
Radical Trifluoromethylation: Radical trifluoromethylation reactions have gained prominence due to their mild conditions and broad functional group tolerance. Reagents like the Togni reagent or Umemoto's reagent can generate trifluoromethyl radicals that can then be added to the aromatic ring.
Using Ruppert-Prakash Reagent: Trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a versatile nucleophilic trifluoromethylating agent. buchler-gmbh.comnih.govIt can be used in the presence of a fluoride source to trifluoromethylate aryl halides or aldehydes.
| Trifluoromethylation Method | Precursor | Reagent(s) | Key Features |
| Copper-Mediated | 1-Allyl-4-fluoro-2-iodobenzene | CF₃I, Cu | Classic method for trifluoromethylation. |
| Radical Trifluoromethylation | 1-Allyl-4-fluorobenzene | Togni or Umemoto reagent | Mild conditions, good functional group tolerance. |
| Ruppert-Prakash Reagent | 1-Allyl-4-fluoro-2-iodobenzene | TMSCF₃, Fluoride source | Nucleophilic trifluoromethylation. |
The synthesis of a trisubstituted benzene with three different functional groups requires careful consideration of chemo- and regioselectivity. The directing effects of the substituents already on the ring will influence the position of the incoming group in electrophilic aromatic substitution reactions. For instance, the fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director.
In cross-coupling reactions, the relative reactivity of different carbon-halogen bonds can be exploited for regioselective synthesis. For example, in a molecule with both a bromine and a chlorine atom, a palladium-catalyzed coupling reaction can often be performed selectively at the more reactive C-Br bond.
Novel Synthetic Strategies for this compound
Recent advancements in synthetic methodology offer new avenues for the preparation of complex fluorinated molecules.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations, including C-H functionalization and trifluoromethylation. rsc.orgThis approach could potentially be used to directly install the allyl or trifluoromethyl group onto a pre-functionalized benzene ring under mild conditions.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. The synthesis of this compound could be adapted to a flow process, allowing for better control over reaction parameters and potentially improving yields and safety.
Enantioselective Synthesis: For applications where chirality is important, for example, if the allyl group were to be further functionalized, enantioselective methods could be employed. Chiral catalysts can be used in cross-coupling or fluorination reactions to control the stereochemistry of the product. nih.govrsc.org
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, characterized by the use of continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater scalability. acs.orgdaneshyari.com These benefits are particularly relevant for the synthesis of this compound, especially in the context of the thermally induced Claisen rearrangement.
A proposed continuous-flow process would involve the sequential execution of O-allylation and Claisen rearrangement. The initial step, the Williamson ether synthesis between 4-fluoro-2-trifluoromethylphenol and an allyl halide, can be efficiently conducted in a flow reactor. The ability to precisely control stoichiometry and temperature in a microreactor can lead to higher yields and reduced by-product formation.
The subsequent Claisen rearrangement of the resulting allyl ether is particularly well-suited for a high-temperature flow reactor setup. acs.orgacs.org The thermal rearrangement often requires high temperatures (185-225 °C or higher), which can pose safety risks and operational challenges in large-scale batch reactors. tue.nl In a flow system, the small reaction volume at any given time significantly mitigates these risks. The rapid heating to the desired temperature and subsequent cooling upon exiting the heated zone allows for precise control over the reaction time, minimizing thermal decomposition of the product. acs.org
Table 1: Proposed Parameters for Flow Synthesis of this compound
| Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Residence Time | Notes |
| O-Allylation | 4-fluoro-2-trifluoromethylphenol, Allyl bromide | K₂CO₃ or other suitable base | Acetonitrile or DMF | 60-100 | 5-15 min | Precise stoichiometric control in flow can minimize dialkylation. |
| Claisen Rearrangement | 1-Allyloxy-4-fluoro-2-trifluoromethylbenzene | None (Thermal) | High-boiling solvent (e.g., Diphenyl ether) or solvent-free | 200-300 | 4-20 min | High pressure can be applied to prevent solvent evaporation. tue.nl |
This table presents hypothetical conditions based on analogous reactions reported in the literature.
Sustainable and Green Chemistry Approaches for this compound Production
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be effectively applied to the synthesis of this compound.
One of the key green chemistry techniques applicable to this synthesis is the use of microwave irradiation. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions. nih.govnih.govrsc.org Both the O-allylation and the Claisen rearrangement steps can be accelerated using microwave heating. nih.govrsc.org For instance, the solvent-free isomerization of allylbenzenes, a related transformation, has been efficiently carried out using KF/Al₂O₃ under microwave irradiation. nih.gov
The choice of solvent is another critical aspect of green chemistry. Whenever possible, the use of hazardous solvents should be avoided or replaced with more environmentally benign alternatives. For the O-allylation step, exploring solvent-free conditions or the use of greener solvents like ethanol (B145695) could be a sustainable approach. researchgate.net Similarly, while the Claisen rearrangement is often performed in high-boiling aromatic solvents, investigating solvent-free conditions under microwave irradiation could present a greener alternative. rsc.org
The development of catalyst-free methods is also a hallmark of green chemistry. The thermal Claisen rearrangement, being an intramolecular process, does not inherently require a catalyst. wikipedia.org For the O-allylation, the use of a solid-supported base that can be easily recovered and reused would improve the green credentials of the process.
Table 2: Comparison of Conventional vs. Green Chemistry Approaches
| Reaction Step | Conventional Method | Green Chemistry Approach | Advantages of Green Approach |
| O-Allylation | Reflux in high-boiling solvent with a stoichiometric base. | Microwave-assisted, solvent-free reaction with a recyclable solid base. | Reduced energy consumption, shorter reaction times, less solvent waste. nih.govnih.gov |
| Claisen Rearrangement | Heating in a high-boiling solvent for extended periods. | Microwave-assisted thermal rearrangement, potentially solvent-free. | Significant reduction in reaction time and energy usage. rsc.org |
This table provides a conceptual comparison based on established green chemistry principles.
By combining the use of renewable starting materials, energy-efficient reaction conditions, and the minimization of waste, the synthesis of this compound can be aligned with the goals of sustainable chemical manufacturing.
Reactivity and Mechanistic Investigations of 1 Allyl 4 Fluoro 2 Trifluoromethylbenzene
Transformations Involving the Allylic Moiety of 1-Allyl-4-fluoro-2-trifluoromethylbenzene
Electrophilic and Radical Additions to the Allylic Double Bond
Electrophilic Addition: In typical electrophilic additions to alkenes, the double bond acts as a nucleophile. quora.commasterorganicchemistry.com However, in this compound, the strong inductive and resonance withdrawing effects of the fluoro and trifluoromethyl substituents diminish the electron density of the π-system. This deactivation makes the double bond less nucleophilic and therefore less reactive towards electrophiles compared to allylbenzene (B44316) or styrenes with electron-donating groups. quora.com Reactions with electrophiles like hydrogen halides (e.g., HBr) would proceed slowly, following Markovnikov's rule to yield a more stable secondary carbocation adjacent to the aromatic ring, though the stability of this cation is compromised by the electron-withdrawing substituents.
Radical Addition: In contrast, radical additions, such as the addition of HBr in the presence of peroxides (ROOR), proceed via a different mechanism. libretexts.org The reaction is initiated by the formation of a bromine radical (Br•), which adds to the terminal carbon of the allyl double bond. This addition occurs at the least substituted carbon to generate the most stable radical intermediate. In this case, a secondary benzylic radical is formed. This benzylic radical is stabilized by resonance with the benzene (B151609) ring. Although electron-withdrawing groups can destabilize adjacent carbocations, they are known to stabilize radicals. youtube.com The resulting radical then abstracts a hydrogen atom from HBr to complete the anti-Markovnikov addition.
Table 1: Predicted Products of Addition Reactions to the Allyl Group
| Reagent/Conditions | Predicted Major Product | Reaction Type |
| HBr | 1-(2-Bromo-1-propyl)-4-fluoro-2-(trifluoromethyl)benzene | Electrophilic Addition (Markovnikov) |
| HBr, ROOR, hν or Δ | 1-(3-Bromo-1-propyl)-4-fluoro-2-(trifluoromethyl)benzene | Radical Addition (Anti-Markovnikov) |
Pericyclic Reactions and Rearrangements of the Allyl Group in this compound
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edursc.org The allyl group of this compound is not a conjugated diene, so it would not directly participate as the 4π component in a Diels-Alder reaction. slideshare.net However, it could potentially undergo other pericyclic reactions.
One of the most notable rearrangements for allyl-substituted aromatic compounds is the Claisen rearrangement. This reaction typically involves an allyl aryl ether, which upon heating, undergoes a nih.govnih.gov-sigmatropic rearrangement to form an ortho-allyl phenol. libretexts.orgorganic-chemistry.orglibretexts.org While the title compound is not an ether, its synthesis may involve precursors like allyl aryl ethers. For instance, an allyl ether of 4-fluoro-2-trifluoromethylphenol would be a candidate for such a rearrangement. The presence of a trifluoromethyl group has been shown to influence the conditions required for Claisen rearrangements. nih.govacs.org If both ortho positions were blocked, the allyl group would migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org
Isomerization of the allyl group to the thermodynamically more stable internal propenyl group can also occur, often catalyzed by transition metals or strong bases. researchgate.net This would bring the double bond into conjugation with the aromatic ring.
Oxidative and Reductive Transformations of the Allylic System
The allylic double bond is susceptible to both oxidation and reduction.
Oxidative Transformations: The double bond can be cleaved under various oxidative conditions.
Ozonolysis (O₃) , followed by a reductive (e.g., Zn/H₂O) or oxidative (e.g., H₂O₂) workup, would cleave the double bond to yield (4-fluoro-2-(trifluoromethyl)phenyl)acetaldehyde or (4-fluoro-2-(trifluoromethyl)phenyl)acetic acid, respectively.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under harsh conditions (heat, acid/base) can cleave the double bond and oxidize the resulting benzylic carbon to a carboxylic acid, yielding 4-fluoro-2-(trifluoromethyl)benzoic acid. wordpress.comnumberanalytics.com
Wacker-type oxidations , using a palladium catalyst (e.g., PdCl₂) in the presence of an oxidant, can oxidize the allyl group to a methyl ketone, yielding 1-(4-fluoro-2-(trifluoromethyl)phenyl)propan-2-one. researchgate.net
Reductive Transformations:
Catalytic hydrogenation is a common method for reducing the double bond. Using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas (H₂), the allyl group is readily reduced to a propyl group, yielding 1-propyl-4-fluoro-2-trifluoromethylbenzene. Under milder conditions, this reduction can be achieved without affecting the aromatic ring. youtube.com
Table 2: Predicted Products of Oxidative and Reductive Transformations
| Reagent/Conditions | Predicted Major Product | Transformation Type |
| 1. O₃; 2. Zn/H₂O | (4-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde | Oxidative Cleavage |
| KMnO₄, KOH, Δ | 4-Fluoro-2-(trifluoromethyl)benzoic acid | Oxidative Cleavage |
| H₂, Pd/C | 1-Propyl-4-fluoro-2-trifluoromethylbenzene | Reduction |
| PdCl₂, O₂, H₂O | 1-(4-Fluoro-2-(trifluoromethyl)phenyl)propan-2-one | Oxidation (Wacker) |
Metathesis Reactions with the Allyl Group of this compound
Olefin metathesis, a Nobel Prize-winning reaction, uses transition metal catalysts (e.g., Grubbs' or Schrock's catalysts) to break and reform carbon-carbon double bonds. libretexts.orgharvard.edu The terminal double bond of the allyl group makes this compound a suitable substrate for several types of metathesis:
Cross-Metathesis: Reaction with another olefin would lead to the formation of new, substituted olefins.
Ring-Closing Metathesis (RCM): If the molecule were modified to contain a second, appropriately positioned double bond, RCM could be used to form a new ring.
Homodimerization: In the absence of another olefin partner, the compound could undergo self-metathesis to yield (E/Z)-1,6-bis(4-fluoro-2-(trifluoromethyl)phenyl)hex-3-ene and ethylene (B1197577) gas.
The efficiency of these reactions can sometimes be affected by the electronic nature and steric bulk of the substituents, but modern catalysts generally show high functional group tolerance. harvard.edu
Reactivity of the Aromatic Ring in this compound
The aromatic ring of the title compound is extremely electron-deficient due to the combined electron-withdrawing power of the fluorine atom and, more significantly, the ortho-trifluoromethyl group. This electronic character makes the ring highly susceptible to attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) on the Fluorine Atom
Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-poor aromatic halides. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. researchgate.net The title compound, this compound, is exceptionally well-suited for this reaction for several reasons:
Leaving Group: Fluorine is an excellent leaving group in SNAr reactions. Although the C-F bond is strong, the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity. nih.gov The typical reactivity order for halogens in SNAr is F > Cl > Br > I. researchgate.net
Activating Group: The trifluoromethyl (CF₃) group is a very powerful electron-withdrawing group through induction. Its position ortho to the fluorine atom is optimal for activating the ring towards nucleophilic attack.
Intermediate Stabilization: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.govyoutube.com The negative charge of this complex is delocalized onto the electron-withdrawing groups. The ortho-CF₃ group provides powerful stabilization for the adjacent negative charge developed during the formation of the Meisenheimer complex, significantly lowering the activation energy of the reaction. youtube.com
A wide variety of nucleophiles can displace the fluorine atom, including alkoxides, thiolates, amines, and carbanions.
Table 3: Predicted Products of Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile (Nu⁻) | Reagent Example | Predicted Major Product |
| Methoxide | Sodium Methoxide (NaOCH₃) | 1-Allyl-4-methoxy-2-trifluoromethylbenzene |
| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 1-Allyl-4-(phenylthio)-2-trifluoromethylbenzene |
| Diethylamine | Diethylamine (HN(Et)₂) | 4-Allyl-N,N-diethyl-2-(trifluoromethyl)aniline |
| Hydroxide | Sodium Hydroxide (NaOH) | 4-Allyl-3-(trifluoromethyl)phenol |
| Cyanide | Sodium Cyanide (NaCN) | 5-Allyl-2-cyanobenzotrifluoride |
Electrophilic Aromatic Substitution Patterns on the this compound Core
The outcome of electrophilic aromatic substitution (EAS) on this compound is determined by the cumulative directing effects of the substituents. The positions open for substitution are C3, C5, and C6.
Directing Effects:
Allyl group (at C1): Ortho-directing (to C2 and C6) and para-directing (to C4). Since C2 and C4 are already substituted, it primarily directs towards C6.
Fluorine atom (at C4): Ortho-directing (to C3 and C5) and para-directing (to C1, which is substituted).
Trifluoromethyl group (at C2): Meta-directing (to C4 and C6). Since C4 is substituted, it directs towards C6.
Predicted Substitution Patterns:
Position C6: This position is favored by both the activating allyl group (ortho) and the deactivating trifluoromethyl group (meta).
Positions C3 and C5: These positions are directed by the fluorine atom (ortho).
Therefore, electrophilic substitution is expected to be sluggish and require harsh reaction conditions. The major product would likely be the result of substitution at the C6 position, with potential for minor isomers formed by substitution at C3 and C5, depending on the specific electrophile and reaction conditions.
Directed Ortho Metalation (DOM) Strategies and Subsequent Functionalization
Directed Ortho Metalation (DOM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orguwindsor.ca In this compound, both the fluorine atom and the trifluoromethyl group can act as directing metalation groups (DMGs).
Directing Ability:
The trifluoromethyl group is classified as a moderate DMG. organic-chemistry.org
The fluorine atom is also a moderate DMG. organic-chemistry.org
Deprotonation would occur at the position ortho to the most effective directing group. Given the similar directing ability, a mixture of products could be expected. Lithiation directed by the trifluoromethyl group would occur at C3. Lithiation directed by the fluorine atom could occur at C3 and C5. The synergistic effect might favor lithiation at C3. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.
Aryl Cross-Coupling Reactions Utilizing the Aromatic Fluorine or Activated C-H Bonds
The presence of an aromatic C-F bond allows for participation in cross-coupling reactions, although C-F bond activation is generally more challenging than that of other carbon-halogen bonds. nih.gov Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings could potentially be employed to replace the fluorine atom with an aryl, alkyl, or amino group, respectively. These reactions often require specialized ligands and conditions to facilitate the difficult oxidative addition step. nih.gov
Furthermore, C-H activation/cross-coupling reactions represent an alternative strategy. The positions ortho to the directing groups (C3, C5, C6) could be targeted for direct functionalization, avoiding the pre-functionalization step required in traditional cross-coupling methods.
Transformations of the Trifluoromethyl Group in this compound
The trifluoromethyl group is generally stable, but it can undergo specific transformations under certain conditions.
Defluorination and Further Functionalization of the Trifluoromethyl Group
Recent advances in photoredox catalysis and electrochemistry have enabled the selective hydrodefluorination of trifluoromethylarenes to difluoromethyl or monofluoromethyl derivatives. acs.orgnih.govbris.ac.uk These reactions typically proceed through the formation of a radical anion. It is conceivable that this compound could undergo similar transformations to yield the corresponding difluoromethyl or monofluoromethyl compounds.
Additionally, defluoroallylation of trifluoromethylarenes with allylsilanes has been reported, which could potentially offer a pathway to further functionalize the trifluoromethyl group in the target molecule. nih.govacs.org
Ligand Exchange and Derivatization at the Trifluoromethyl Moiety
While less common, ligand exchange reactions at the trifluoromethyl group can be achieved using specific organometallic reagents. For instance, bis(trifluoromethyl)cadmium has been used as a ligand-exchange reagent. acs.orgacs.org Such transformations could potentially convert the trifluoromethyl group into other functional moieties, though the substrate scope and applicability to a complex molecule like this compound would require empirical investigation. Palladium-catalyzed trifluoromethylthiolation reactions have also been developed, proceeding through a ligand exchange pathway. pkusz.edu.cn
Mechanistic Studies of this compound Reactivity
Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate (arenium ion). uci.edu The stability of this intermediate dictates the regioselectivity. For this compound, computational studies would be valuable to predict the relative energies of the possible arenium ion intermediates and thus the most likely substitution pattern.
Directed Ortho Metalation: The mechanism involves the coordination of an organolithium reagent to the directing group, followed by deprotonation of the adjacent ortho proton. wikipedia.org
Trifluoromethyl Group Transformations: Mechanistic studies on defluorination reactions often point to single-electron transfer (SET) pathways, leading to the formation of a radical anion which then expels a fluoride (B91410) ion. acs.orgnih.gov
Further experimental and computational studies on this compound are necessary to fully elucidate the intricate details of its reactivity and reaction mechanisms.
Elucidation of Reaction Pathways and Transition States
While specific reaction pathways for this compound have not been explicitly detailed in available research, plausible routes can be proposed based on well-established transformations of similar molecules.
Allylic C-H Functionalization: A prominent reaction pathway for allylarenes is the palladium-catalyzed allylic C-H functionalization. rsc.orgresearchgate.net This transformation typically proceeds through the formation of a π-allylpalladium intermediate. The generally accepted mechanism involves the coordination of the palladium(II) catalyst to the alkene, followed by the cleavage of an allylic C-H bond to form the η³-allylpalladium complex. mdpi.comsnnu.edu.cn This intermediate can then be attacked by a variety of nucleophiles to yield the functionalized product. researchgate.net For this compound, the electron-withdrawing nature of the substituted ring would likely influence the stability and reactivity of this π-allylpalladium intermediate.
Computational studies on related systems have been instrumental in elucidating the transition states of such reactions. unt.edu For instance, density functional theory (DFT) calculations have been used to model the transition states for C-H activation and subsequent bond formation, providing insights into the geometry and energy of these transient species. snnu.edu.cn In the case of this compound, similar computational approaches would be necessary to accurately predict the transition state structures and energies for its specific transformations.
Aromatic C-H Functionalization: The electron-deficient nature of the aromatic ring suggests that it could be a substrate for certain types of C-H functionalization reactions. For instance, palladium-catalyzed C-H arylation of fluoroarenes has been demonstrated, often proceeding via an ortho-palladation mechanism. researchgate.net The fluorine substituent is known to direct ortho-metalation. However, the steric hindrance from the adjacent trifluoromethyl and allyl groups in this compound would likely play a significant role in the regioselectivity of such a reaction.
Kinetic and Thermodynamic Aspects of Transformations Involving this compound
Influence of Electron-Withdrawing Groups: The strongly electron-withdrawing trifluoromethyl and fluoro groups decrease the electron density of the benzene ring. studymind.co.ukquora.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution but can enhance its reactivity towards nucleophilic aromatic substitution. In the context of allylic C-H functionalization, the electron-poor nature of the aromatic ring can influence the rate of C-H bond cleavage. Kinetic studies on palladium-catalyzed allylic C-H oxidation of substituted styrenes have shown that electron-withdrawing groups on the aromatic ring can affect the reaction rate. acs.org A Hammett study on a related palladium-catalyzed reaction indicated a buildup of partial negative charge in the rate-determining step, suggesting that electron-withdrawing groups might disfavor this step. acs.org
To illustrate the potential kinetic parameters, a hypothetical data table is presented below, based on typical values observed for palladium-catalyzed allylic functionalizations of related substrates.
| Hypothetical Reaction Parameter | Plausible Value Range |
| Activation Energy (Ea) | 20 - 30 kcal/mol |
| Pre-exponential Factor (A) | 10¹⁰ - 10¹³ s⁻¹ |
| Rate Constant (k) at 298 K | 10⁻⁴ - 10⁻² M⁻¹s⁻¹ |
| This table is for illustrative purposes only and is not based on experimental data for this compound. |
Role of Catalysis in Directing this compound Reactivity
Catalysis would be crucial for achieving selective functionalization of this compound, given its multiple reactive sites.
Palladium Catalysis: As mentioned, palladium complexes are widely used for allylic C-H functionalization. rsc.orgresearchgate.net The choice of ligands on the palladium center is critical in controlling the reactivity and selectivity. mdpi.com For instance, sulfoxide-based ligands have been shown to be effective in promoting allylic oxidation. mdpi.com The development of chiral ligands has also enabled asymmetric allylic functionalizations, leading to the formation of enantioenriched products. rsc.orgnih.gov In the context of this compound, a key challenge would be to achieve selective functionalization of the allyl group without promoting reactions on the aromatic ring.
Other Transition Metal Catalysts: Besides palladium, other transition metals like rhodium, ruthenium, copper, and iron have been employed in catalytic C-H activation and functionalization of allylic systems. thieme-connect.de For example, iron catalysts have been developed for the allylic C-H functionalization of simple olefins. nih.gov The choice of metal and ligand system can influence the reaction mechanism and the types of bonds that can be formed.
Directing Group Strategies: To control the regioselectivity of C-H functionalization on the aromatic ring, a directing group strategy could be employed. While the fluorine atom can act as a weak directing group for ortho-metalation, the introduction of a more potent directing group could provide more precise control over the site of reaction.
The table below summarizes potential catalytic systems and their expected transformations on a substrate like this compound, based on literature precedents for similar molecules.
| Catalyst System | Potential Transformation |
| Pd(OAc)₂ / Ligand / Oxidant | Allylic C-H Functionalization |
| Rh(I) or Rh(III) complexes | Aromatic C-H Functionalization |
| Ir(I) complexes | Isomerization of allyl group |
| Ni(0) / Ligand | Cross-coupling at C-F bond |
| This table represents potential applications of catalysis and is not based on demonstrated reactions for the specific target compound. |
Computational and Theoretical Investigations of 1 Allyl 4 Fluoro 2 Trifluoromethylbenzene
Electronic Structure and Reactivity Profiling of 1-Allyl-4-fluoro-2-trifluoromethylbenzene
Should such research be undertaken, it would likely involve a systematic computational analysis to elucidate the intrinsic electronic properties of the molecule and predict its chemical behavior.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
A foundational step would be to perform geometry optimization using Density Functional Theory (DFT) to determine the most stable three-dimensional conformation of This compound . DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are frequently used to calculate the ground state geometry, bond lengths, bond angles, and thermodynamic stability. researchgate.netresearchgate.net
Hypothetical Data Table for DFT Geometrical Parameters: This table is for illustrative purposes only, as specific data is not available.
| Parameter | Predicted Value |
|---|---|
| C-C (Aromatic) Bond Lengths (Å) | ~1.39 - 1.41 |
| C-F Bond Length (Å) | ~1.35 |
| C-C (Allyl) Bond Lengths (Å) | ~1.34 (C=C), ~1.50 (C-C) |
| C-CF3 Bond Length (Å) | ~1.52 |
Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity
Frontier Molecular Orbital (FMO) theory is a key framework for predicting a molecule's reactivity. wikipedia.orglibretexts.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For This compound , the electron-withdrawing nature of the fluorine and trifluoromethyl groups would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted allylbenzene (B44316).
Hypothetical FMO Data Table: This table is for illustrative purposes only, as specific data is not available.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | N/A | Primarily located on the allyl-substituted benzene (B151609) ring |
| LUMO | N/A | Primarily located on the trifluoromethyl-substituted benzene ring |
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis
An Electrostatic Potential Surface (EPS) map would visualize the charge distribution across the molecule. researchgate.net This map is generated by calculating the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For This compound , one would anticipate a negative potential around the allyl group's double bond and the fluorine atom, while the area near the electron-withdrawing trifluoromethyl group would exhibit a more positive potential.
Computational Modeling of Reaction Mechanisms Involving this compound
Investigating how This compound participates in chemical reactions would be the next phase of computational study.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Computations
To understand a specific reaction, such as an electrophilic addition to the allyl group, computational chemists would locate the transition state (TS) structure—the highest energy point along the reaction pathway. Calculating the vibrational frequencies of this structure confirms it as a true TS (characterized by a single imaginary frequency). Following the reaction path downhill from the TS in both directions (forward to products and backward to reactants) is achieved through an Intrinsic Reaction Coordinate (IRC) calculation. nih.gov This confirms that the identified TS correctly connects the desired reactants and products and provides insight into the reaction mechanism, such as whether it is a concerted or stepwise process.
Solvent Effects on Reaction Pathways of this compound
Chemical reactions are rarely performed in the gas phase; therefore, understanding the influence of the solvent is critical. chemrxiv.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the solvent environment. The inclusion of a solvent can significantly alter the energies of reactants, transition states, and products, thereby affecting reaction rates and selectivity. For a molecule like This compound , a polar solvent might stabilize charged intermediates or transition states, potentially altering the preferred reaction pathway compared to a nonpolar solvent. semanticscholar.org
Prediction of Regio- and Stereoselectivity in this compound Reactions
The prediction of regio- and stereoselectivity in reactions involving this compound is a significant area of computational chemistry research. The presence of the electron-withdrawing trifluoromethyl group and the fluorine atom on the benzene ring, coupled with the reactive allyl group, presents a complex system where multiple reaction pathways are possible. Density Functional Theory (DFT) is a primary tool for elucidating the mechanisms of such reactions and predicting their outcomes.
Computational studies on similar substituted allylbenzenes have demonstrated that the regioselectivity of reactions, such as electrophilic additions to the allyl double bond, can be determined by calculating the relative energies of the possible transition states. For this compound, an electrophile could attack either the α-carbon or the γ-carbon of the allyl group. DFT calculations can model the transition state structures for both possibilities, and the pathway with the lower activation energy would be the predicted major product. The electronic effects of the substituted phenyl ring are crucial in these predictions. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electron density of the allyl group, potentially favoring one regioisomer over the other.
In addition to regioselectivity, the stereoselectivity of reactions, particularly those that form new chiral centers, can be predicted. For instance, in asymmetric catalysis, computational models can help understand the origin of enantioselectivity. By modeling the transition states of the reaction with a chiral catalyst, the energy difference between the pathways leading to the (R) and (S) enantiomers can be calculated. Research on the synthesis of compounds with trifluoromethyl- and fluoro-substituted carbon centers has shown that DFT studies can be instrumental in proposing catalytic cycles and explaining the observed diastereoselectivity and enantioselectivity. nih.gov These studies often reveal that subtle steric and electronic interactions between the substrate, catalyst, and reagents dictate the stereochemical outcome. nih.gov For this compound, computational models could predict the facial selectivity of an incoming reagent to the double bond, guided by the conformational preferences of the molecule and the steric hindrance imposed by the substituents.
A hypothetical example of DFT-calculated energy barriers for the electrophilic bromination of the allyl group is presented in the table below. These values illustrate how computational chemistry can predict the favored reaction pathway.
| Transition State | Predicted Activation Energy (kcal/mol) | Predicted Product |
| α-attack | 15.2 | 1-(2,3-dibromopropyl)-4-fluoro-2-(trifluoromethyl)benzene |
| γ-attack | 12.8 | 1-(1,2-dibromopropyl)-4-fluoro-2-(trifluoromethyl)benzene |
This table presents hypothetical data for illustrative purposes.
Advanced Computational Techniques Applied to this compound
Beyond static DFT calculations of reaction pathways, more advanced computational techniques are employed to gain a deeper understanding of the dynamic behavior and reactivity of this compound.
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like this compound. The rotational freedom around the single bonds of the allyl group allows the molecule to adopt various conformations, which can significantly influence its reactivity. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing insights into the relative populations of different conformers and the energy barriers between them.
By simulating the molecule in different solvents, MD can also shed light on how the solvent environment affects conformational preferences and, consequently, reaction outcomes. nih.gov For instance, the orientation of the allyl group relative to the aromatic ring can impact the accessibility of the double bond to reagents. A comprehensive understanding of the conformational dynamics is crucial for accurately predicting the selectivity of reactions. The outputs of MD simulations can be used to generate potential energy surfaces, which map the energy of the molecule as a function of its geometry, revealing the most stable conformations and the pathways for conformational change.
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its various physicochemical properties. researchgate.net These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which aim to predict the biological activity or physical properties of chemical compounds based on their molecular structure.
For this compound, a range of quantum chemical descriptors can be calculated using methods like DFT. researchgate.net These include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is invaluable for predicting where a molecule is likely to interact with other species.
Atomic Charges: These provide a quantitative measure of the electron distribution among the atoms in the molecule.
These descriptors can be used to build QSAR/QSPR models to predict various aspects of the reactivity of this compound and related compounds without the need for extensive experimental testing. For example, a QSAR model could correlate these descriptors with the observed rates of a particular reaction for a series of substituted allylbenzenes, allowing for the prediction of the reaction rate for this compound.
Below is a table of hypothetical quantum chemical descriptors for this compound.
| Descriptor | Predicted Value | Significance |
| HOMO Energy | -8.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 7.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity of the molecule |
This table presents hypothetical data for illustrative purposes.
Synthetic Utility and Applications of 1 Allyl 4 Fluoro 2 Trifluoromethylbenzene As a Building Block
Utilization of 1-Allyl-4-fluoro-2-trifluoromethylbenzene in the Synthesis of Complex Fluorinated Molecules
The presence of both an allyl group and fluorine-containing substituents makes this compound an ideal starting point for the synthesis of intricate organofluorine compounds. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom significantly influences the reactivity of the aromatic ring and the adjacent allyl group, opening pathways to novel molecular architectures.
Heterocyclic compounds are fundamental to medicinal and agricultural chemistry. The allyl group in this compound is a versatile functional handle for constructing a variety of heterocyclic ring systems. General synthetic strategies, such as Prins cyclization or transition-metal-catalyzed cyclizations, can be employed to convert the allyl moiety into valuable fluorinated heterocycles. beilstein-journals.orgrsc.org
For instance, the reaction of the terminal double bond of the allyl group with various reagents can initiate cyclization cascades. The presence of the 4-fluoro-2-trifluoromethylphenyl moiety can impart unique properties, such as enhanced metabolic stability and receptor binding affinity, to the resulting heterocyclic products. nih.govresearchgate.net Cycloaddition reactions are a superior methodology for the stereochemically controlled synthesis of heterocycles. nih.gov The synthesis of fluorinated heterocycles is of great interest as these derivatives often exhibit significant bioactivity. researchgate.net
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic Class | Potential Synthetic Strategy | Resulting Core Structure |
| Fluorinated Pyrrolidines | Gold-catalyzed cyclization with an amine source | 3-(4-fluoro-2-trifluoromethylbenzyl)pyrrolidine |
| Fluorinated Tetrahydrofurans | Prins-type cyclization with aldehydes | 4-fluoro-2-(4-fluoro-2-trifluoromethylbenzyl)tetrahydrofuran |
| Fluorinated Pyrazoles | Oxidative cleavage of allyl to ketone, then condensation | 3-(4-fluoro-2-trifluoromethylphenyl)-5-methyl-1H-pyrazole |
| Fluorinated Quinolines | Condensation with anilines after modification of allyl group | 2-(4-fluoro-2-trifluoromethylphenyl)quinoline derivative |
This table presents potential synthetic targets based on established methodologies for allyl group transformations.
Beyond heterocycles, this compound is a gateway to a wide array of advanced organofluorine compounds. The reactivity of the allyl group allows for its conversion into other functional groups, such as alcohols, aldehydes, or epoxides. These transformations pave the way for the synthesis of complex side chains on the fluorinated aromatic ring.
Molecules containing both a trifluoromethyl group and a fluorine atom on a stereogenic carbon center are of increasing interest in drug discovery. nih.gov Methodologies involving the functionalization of the allyl group of this compound could lead to the creation of such chiral centers, providing access to novel and potentially potent bioactive molecules. The development of synthetic methods to access diverse organofluorine compounds is critical, as they are extremely rare in nature and almost all are synthetic.
Role of this compound in Medicinal Chemistry Intermediates
The trifluoromethyl group and fluorine atoms are highly sought-after substituents in medicinal chemistry. They can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins. researchgate.netccspublishing.org.cn Therefore, this compound represents a crucial starting material for intermediates in drug discovery programs.
This building block provides a scaffold that can be elaborated into a wide range of potential pharmaceutical candidates. The allyl group can be functionalized to introduce pharmacophoric elements or to serve as a point of attachment for other molecular fragments. For example, oxidation of the allyl group can yield an aldehyde or carboxylic acid, which can then be used in amide bond forming reactions, a common step in the synthesis of many drugs.
A notable example of a structurally similar building block is 1-fluoro-2-(trifluoromethyl)benzene, which is used as a raw material in the synthesis of the agrochemical beflubutamid. ccspublishing.org.cn This highlights the industrial relevance of the 4-fluoro-2-trifluoromethylphenyl moiety. The addition of the allyl group at the 4-position provides a reactive site for further molecular diversification, enabling the synthesis of new generations of pharmaceutical and agrochemical candidates.
The 4-fluoro-2-trifluoromethylphenyl core of the title compound is itself a valuable bioactive scaffold. The introduction of fluorine and trifluoromethyl groups is a well-established strategy to block metabolic pathways and improve the pharmacokinetic profile of a drug. nih.gov The trifluoromethyl group, in particular, is found in a significant percentage of commercialized agrochemicals and pharmaceuticals. nih.gov
By using this compound, chemists can readily incorporate this favorable substitution pattern into new molecular designs. The subsequent chemical manipulation of the allyl group allows for the fine-tuning of the molecule's properties to achieve the desired biological activity and drug-like characteristics.
Table 2: Influence of Fluorine-Containing Groups on Pharmaceutical Properties
| Property | Effect of -F and -CF3 Groups | Reference |
| Metabolic Stability | Blocks sites of oxidative metabolism, increasing drug half-life. | ccspublishing.org.cn |
| Lipophilicity | Increases lipophilicity, which can improve membrane permeability. | researchgate.net |
| Binding Affinity | Can alter electronic properties to enhance interactions with target enzymes or receptors. | researchgate.net |
| pKa | The strong electron-withdrawing nature can lower the pKa of nearby acidic or basic groups. |
Material Science Applications Derived from this compound
The unique properties imparted by fluorine atoms also make organofluorine compounds attractive for applications in material science. While specific applications for this compound are not yet widely documented, its structure suggests potential utility in the development of advanced materials.
Fluorinated compounds are used in the synthesis of polymers and liquid crystals. nih.govgoogle.com The allyl group of this compound is a polymerizable moiety. It could potentially be used as a monomer or co-monomer to produce fluorinated polymers with specialized properties, such as thermal stability, chemical resistance, and low surface energy.
Furthermore, fluorinated aromatic compounds are investigated for use in electronic devices, such as Organic Light-Emitting Diodes (OLEDs). The electronic properties of the 4-fluoro-2-trifluoromethylphenyl group could be beneficial for charge transport or emissive layers in such devices. sigmaaldrich.com The development of new fluorinated materials is a rapidly growing area, and versatile building blocks like this compound are essential for innovation in this field.
Synthesis of Fluorinated Monomers and Polymers
There is no available scientific literature or patent data describing the use of This compound as a direct monomer or as a precursor for the synthesis of other fluorinated monomers for subsequent polymerization.
Precursors for Functional Materials
No documented examples of This compound being utilized as a precursor for the synthesis of functional materials were found in the public scientific and patent literature.
In-depth Spectroscopic Research on this compound and Its Derivatives Not Found in Publicly Available Literature
A comprehensive search for dedicated research literature detailing the advanced spectroscopic and analytical characterization of "this compound" and its reaction products has yielded no specific results. Despite extensive queries aimed at locating detailed experimental data, no scholarly articles, patents, or comprehensive databases were found that focus on the in-depth application of the specified analytical methodologies to this particular compound and its derivatives.
The requested article structure, focusing on multi-nuclear and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), and X-ray crystallography for the elucidation of reaction pathways and structural assignments of products derived from this compound, appears to correspond to a level of research that is not currently published in accessible scientific literature.
While general principles of these advanced analytical techniques are well-established for related fluorinated and aromatic compounds, the specific application, detailed research findings, and data tables for derivatives of this compound could not be sourced. The creation of a scientifically accurate and authoritative article as per the provided outline is therefore not possible based on the available information.
Further research into this specific chemical compound may be proprietary, unpublished, or yet to be undertaken by the scientific community.
Advanced Spectroscopic and Analytical Methodologies for Comprehensive Elucidation in 1 Allyl 4 Fluoro 2 Trifluoromethylbenzene Research
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment in Enantioselective Transformations
Chiroptical spectroscopic methods, principally Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive techniques for the determination of the absolute configuration of chiral molecules. In the study of enantioselective transformations involving 1-allyl-4-fluoro-2-trifluoromethylbenzene, these methods are critical for assigning the stereochemistry of the resulting chiral products. Enantioselective reactions are designed to yield one enantiomer in excess of the other, and verifying the absolute configuration of the major product is essential for validating the synthetic method. americanlaboratory.com
The core principle of both ECD and VCD lies in the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com This differential absorption, or dichroism, provides a unique spectrum for each enantiomer, which are mirror images of each other. The general approach for stereochemical assignment involves a powerful combination of experimental measurement and theoretical calculation. americanlaboratory.com
The process begins with performing an enantioselective transformation on this compound, for instance, an asymmetric epoxidation or dihydroxylation of the allyl moiety, which creates a new stereocenter. The resulting product is then isolated and its chiroptical spectrum (either ECD or VCD) is recorded. Concurrently, quantum chemical calculations, most commonly using time-dependent density functional theory (TD-DFT) for ECD or DFT for VCD, are performed to predict the theoretical spectra for both possible enantiomers, (R) and (S). researchgate.nettechnologynetworks.com The absolute configuration of the experimentally obtained product is then assigned by matching its spectrum to the calculated spectrum of one of the enantiomers. americanlaboratory.com A strong agreement in the pattern and signs of the spectral bands provides a confident assignment. americanlaboratory.com
The reliability of this method is highly dependent on the accuracy of the computational models, which must account for all significantly populated conformations of the molecule in solution. researchgate.netnih.gov Factors such as the choice of functional and basis set in the calculation, as well as solvent effects, must be carefully considered to achieve a reliable match between experimental and theoretical data. technologynetworks.comresearchgate.net
Interactive Data Table: Comparison of ECD and VCD
| Feature | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |
| Spectral Region | UV-Visible (typically 190-400 nm) jascoinc.com | Infrared (typically 4000-800 cm⁻¹) jascoinc.com |
| Physical Principle | Differential absorption of circularly polarized light associated with electronic transitions. technologynetworks.com | Differential absorption of circularly polarized light associated with molecular vibrations. jascoinc.com |
| Applicability | Requires a chromophore near the stereocenter(s). The aromatic ring in derivatives of this compound serves as an inherent chromophore. technologynetworks.com | Applicable to virtually all chiral molecules, as all have chiral vibrations. It provides information on the entire molecular structure. jascoinc.comresearchgate.net |
| Sensitivity | Generally higher sensitivity, requiring less sample. | Generally lower sensitivity, often requiring more concentrated solutions. nih.gov |
| Key Advantage | Very sensitive to the electronic environment and spatial arrangement around the chromophore. technologynetworks.com | Provides a rich, detailed fingerprint of the molecule's 3D structure with many distinct bands. researchgate.netcam.ac.uk |
| Computational Method | Time-Dependent Density Functional Theory (TD-DFT) is most common. researchgate.nettechnologynetworks.com | Density Functional Theory (DFT) is the standard method. americanlaboratory.comacs.org |
The synergy between ECD and VCD can be particularly powerful. scite.ai For derivatives of this compound, the ECD spectrum would be dominated by transitions involving the substituted benzene (B151609) ring, making it highly sensitive to the stereocenter's configuration relative to the ring. VCD, in contrast, would provide a more comprehensive stereochemical picture by probing vibrations across the entire molecule, including the chiral center and the allyl group. researchgate.netresearchgate.net The combined use of these techniques offers a robust and reliable methodology for the unambiguous stereochemical elucidation of products from enantioselective transformations, a critical step in the development of new chiral drugs and materials. americanlaboratory.comnih.gov
Future Directions and Emerging Research Avenues for 1 Allyl 4 Fluoro 2 Trifluoromethylbenzene Chemistry
Unexplored Reactivity Patterns and New Catalytic Transformations of 1-Allyl-4-fluoro-2-trifluoromethylbenzene
The trifluoromethylaromatic (Ar–CF₃) motif is a cornerstone in the design of pharmaceuticals and agrochemicals due to the profound impact of fluorine on a molecule's properties. nih.gov While traditionally considered unreactive, recent advancements have focused on the selective manipulation of trifluoromethyl groups through methods like carbon-fluorine (C–F) bond cleavage. nih.gov For this compound, this opens up avenues for selective defluorofunctionalization, potentially leading to the synthesis of aryl–CF₂R and aryl–CF₂H compounds. nih.gov
The allyl group presents another reactive handle within the molecule. Its ability to participate in various catalytic transformations is well-documented for related structures. researchgate.netnih.gov Future research could explore regioselective intermolecular allylic C-H alkylation, as has been demonstrated with other allylbenzene (B44316) derivatives. sigmaaldrich.com Additionally, catalytic enantioselective reactions targeting the allyl moiety could generate valuable chiral building blocks with a trifluoromethyl-substituted stereogenic center. researchgate.net The combination of photocatalysis with the organofluorine chemistry of this compound could also lead to innovative synthetic pathways. researchgate.net
A significant area for exploration is the catalytic 1,4-difunctionalization of diene systems, a concept that could be adapted for derivatives of this compound. nih.gov This could allow for the introduction of two new functional groups in a single, atom-economical step, rapidly building molecular complexity. nih.gov
| Potential Reaction Type | Reactive Site | Potential Outcome | Key Research Focus |
| Selective C–F Functionalization | Trifluoromethyl Group | Aryl–CF₂R / Aryl–CF₂H | Development of catalysts for selective C-F bond cleavage. |
| Catalytic Allylic C-H Alkylation | Allyl Group | Functionalized Allyl Side Chain | Design of regioselective and stereoselective catalyst systems. |
| Enantioselective Addition | Allyl Group | Chiral Building Blocks | Creation of trifluoromethyl-substituted stereogenic centers. |
| Photocatalytic Transformations | Whole Molecule | Novel Fluorinated Compounds | Exploring light-driven reactions for unique functionalization. |
| Catalytic 1,4-Difunctionalization | Derived Dienes | Highly Functionalized Products | Adaptation of existing methods to the specific substrate. |
Integration of Artificial Intelligence and Machine Learning in Predicting this compound Reactivity
The complexity of chemical reactions, which involve the interaction of multiple molecules, presents a multidimensional problem that is ripe for the application of artificial intelligence (AI) and machine learning (ML). uni-muenster.de For a molecule like this compound, with its multiple reactive sites, predicting reaction outcomes such as yield and stereoselectivity can be challenging even for experienced chemists. uni-muenster.de
Machine learning models are increasingly being developed to predict the properties and reactivity of molecules. uni-muenster.deresearchgate.net A significant opportunity lies in creating bespoke ML models trained on datasets of fluorinated aromatic compounds. These models could predict the reactivity of this compound under various conditions, saving significant time and resources in the lab. researchgate.netrsc.org For instance, a neural network could be trained to predict the "fluorination power" of different reagents when reacting with this specific substrate. rsc.org
Furthermore, deep learning approaches, such as the F-CPI model, have shown success in predicting how fluorine substitution affects a compound's bioactivity. nih.gov This type of model could be adapted to predict how modifications to the this compound structure would impact its potential biological applications, thereby accelerating the drug discovery process. nih.govappliedclinicaltrialsonline.com The use of molecular fingerprints to represent the chemical structure can help in developing robust systems for predicting various reaction outcomes. uni-muenster.de
| AI/ML Application | Objective | Potential Impact |
| Reaction Outcome Prediction | Predict yields and stereoselectivity of reactions. | Reduced experimental effort and faster optimization. uni-muenster.de |
| Reactivity Mapping | Understand how different reagents will interact with the molecule. | More efficient design of synthetic routes. rsc.org |
| Bioactivity Prediction | Forecast the biological effects of derivatives. | Acceleration of drug and agrochemical discovery. nih.gov |
| Catalyst Design | Identify optimal catalysts for specific transformations. | Improved reaction efficiency and selectivity. |
Sustainable and Scalable Synthetic Methodologies for Industrial Applications of this compound
For this compound and its derivatives to find widespread industrial use, the development of sustainable and scalable synthetic methods is paramount. Traditional methods for producing fluorinated compounds can sometimes rely on expensive and non-atom-economical reagents. nih.gov Future research must focus on creating more environmentally friendly and cost-effective processes.
One promising avenue is the development of novel catalytic systems that can operate under milder conditions and with higher efficiency. For instance, creating catalysts for the direct functionalization of the trifluoromethyl group would be a significant step forward. nih.gov Another area of focus should be on improving the synthesis of the starting materials themselves, potentially through more efficient fluorination techniques.
The principles of green chemistry should guide this research, emphasizing the use of less hazardous chemicals, reducing waste, and improving energy efficiency. Flow chemistry, where reactions are run in continuous-flow reactors, could offer significant advantages in terms of scalability, safety, and control over reaction parameters.
| Sustainability Goal | Research Approach | Expected Benefit |
| Reduced Waste | Development of highly selective catalytic reactions. | Higher atom economy and less environmental impact. |
| Energy Efficiency | Designing reactions that proceed at lower temperatures and pressures. | Lower production costs and carbon footprint. |
| Use of Safer Reagents | Replacing hazardous chemicals with greener alternatives. | Improved safety for chemists and the environment. |
| Scalability | Transitioning from batch to continuous-flow synthesis. | Consistent product quality and easier scale-up for industrial production. |
Development of Novel Materials and Technologies Utilizing this compound Derivatives
The unique properties imparted by the fluoro and trifluoromethyl groups suggest that derivatives of this compound could be valuable components in advanced materials. The strong C-F bond and its high energy contribute to properties like thermal stability and solvent resistance, which are desirable in many applications. mdpi.com
One area of potential is in the synthesis of novel perfluorinated polymers. mdpi.com By polymerizing derivatives of this compound, it may be possible to create materials with high glass transition temperatures, flame retardancy, and specific gas separation properties. mdpi.com These polymers could find use in demanding industrial environments or in the fabrication of specialized membranes.
Furthermore, the electronic properties of trifluoromethylbenzene derivatives make them interesting candidates for nonlinear optical materials. researchgate.net Research has shown that incorporating a 3,5-bis(trifluoromethyl)benzene derivative can improve the electro-optic activity of chromophores. researchgate.net Similar investigations into materials derived from this compound could lead to new technologies for data communication and processing. The trifluoromethyl group is also a key feature in many modern agrochemicals and pharmaceuticals, suggesting that new derivatives could be explored for these applications. beilstein-journals.org
| Application Area | Potential Derivative | Key Property | Envisioned Technology |
| Advanced Polymers | Polymerized derivatives | High thermal stability, chemical resistance | High-performance plastics, gas separation membranes. mdpi.com |
| Nonlinear Optics | Chromophores with the trifluoromethylbenzene core | High electro-optic coefficient | Components for optical switches and modulators. researchgate.net |
| Agrochemicals | Novel functionalized derivatives | Enhanced biological activity | New generations of pesticides and herbicides. beilstein-journals.org |
| Pharmaceuticals | Bioactive derivatives | Improved metabolic stability and binding affinity | Development of new therapeutic agents. nih.govbeilstein-journals.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
